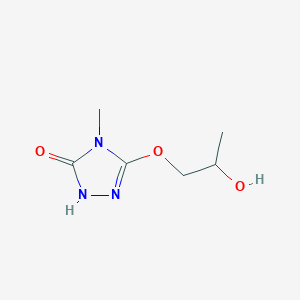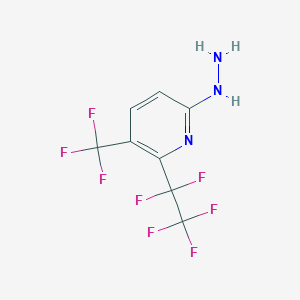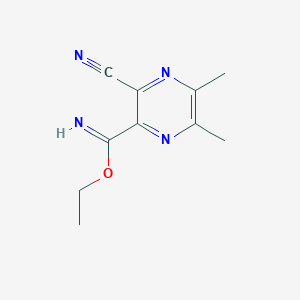
Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate is a chemical compound belonging to the pyrazine family. Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a cyano group, two methyl groups, and an ethyl ester group attached to a pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dimethylpyrazine, which is then subjected to cyanoacetylation to introduce the cyano group. The final step involves the esterification of the carboximidate group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of ethyl 3-amino-5,6-dimethyl-2-pyrazinecarboximidate.
Substitution: Formation of various substituted pyrazine derivatives.
Applications De Recherche Scientifique
Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the pyrazine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- 3,6-dimethyl-5-ethyl-2(1H)-pyrazinone
- 2-ethyl-3,5-dimethylpyrazine
Uniqueness
Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate stands out due to its specific substitution pattern on the pyrazine ring, which imparts unique chemical and biological properties. Its cyano and ester groups provide versatile reactivity, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H12N4O |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
ethyl 3-cyano-5,6-dimethylpyrazine-2-carboximidate |
InChI |
InChI=1S/C10H12N4O/c1-4-15-10(12)9-8(5-11)13-6(2)7(3)14-9/h12H,4H2,1-3H3 |
Clé InChI |
KYSTZGQVURBTTK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)C1=NC(=C(N=C1C#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


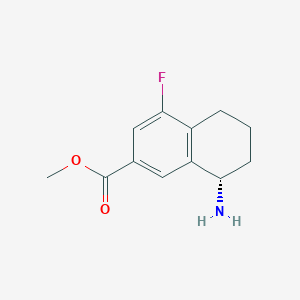
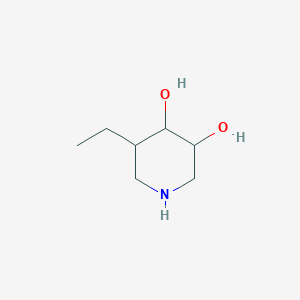
![2H-Pyrrolo[1,2,3-CD]benzoxazole](/img/structure/B13105814.png)

![Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13105817.png)
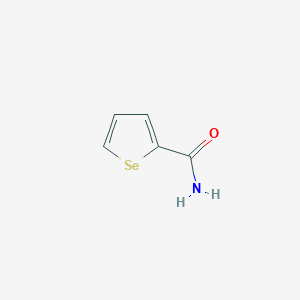
![2-[Butyl(ethyl)amino]-2-phenylacetic acid](/img/structure/B13105827.png)
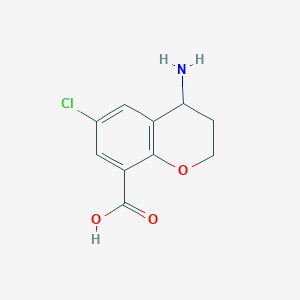
![6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13105845.png)

